3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one
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Overview
Description
3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a piperazine ring substituted with a naphthalen-1-ylmethyl group and a butan-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of Naphthalen-1-ylmethylpiperazine: This step involves the reaction of naphthalen-1-ylmethyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Alkylation: The resulting naphthalen-1-ylmethylpiperazine is then alkylated with 3-methylbutan-1-one under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the naphthalene ring.
Reduction: Reduced forms of the ketone group.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique properties.
Biological Studies: It can serve as a probe in biological assays to study receptor-ligand interactions.
Mechanism of Action
The mechanism of action of 3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets, such as receptors in the central nervous system. The naphthalene moiety allows for π-π interactions with aromatic amino acids in the receptor binding sites, while the piperazine ring can form hydrogen bonds and ionic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Naphthalen-1-ylmethyl)piperazine: Lacks the butan-1-one moiety.
3-Methyl-1-piperazinylbutan-1-one: Lacks the naphthalen-1-ylmethyl group.
Uniqueness
3-Methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one is unique due to the presence of both the naphthalen-1-ylmethyl group and the butan-1-one moiety, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-methyl-1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O/c1-16(2)14-20(23)22-12-10-21(11-13-22)15-18-8-5-7-17-6-3-4-9-19(17)18/h3-9,16H,10-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGBWHYYEMQCDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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